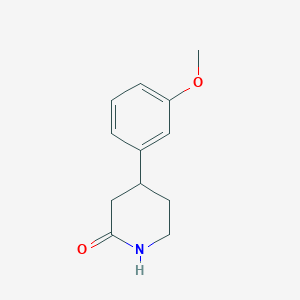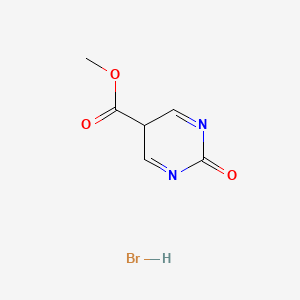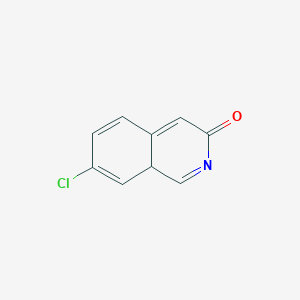
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate is a complex organic compound that belongs to the class of diazinanes This compound is characterized by its unique structure, which includes a diazinane ring substituted with an amino group, a benzyl group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the diazinane ring, followed by the introduction of the benzyl group and the amino group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Preparation of Diazinane Ring: The diazinane ring can be synthesized through a cyclization reaction involving a diamine and a diketone under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Amination: The amino group can be introduced through a reductive amination reaction using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino group using suitable nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Oxidation: Oxo derivatives of the diazinane ring.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl or amino derivatives.
Hydrolysis: Carboxylic acid derivative.
科学的研究の応用
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound can be used in biological assays to study its effects on various biological systems and pathways.
作用機序
The mechanism of action of Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(4-amino-3-phenyl-2,6-dioxo-1,3-diazinan-1-yl)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 2-(4-amino-3-methyl-2,6-dioxo-1,3-diazinan-1-yl)acetate: Similar structure but with a methyl group instead of a benzyl group.
Methyl 2-(4-amino-3-ethyl-2,6-dioxo-1,3-diazinan-1-yl)acetate: Similar structure but with an ethyl group instead of a benzyl group.
The uniqueness of this compound lies in the presence of the benzyl group, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds with different substituents.
特性
分子式 |
C14H17N3O4 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC名 |
methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate |
InChI |
InChI=1S/C14H17N3O4/c1-21-13(19)9-17-12(18)7-11(15)16(14(17)20)8-10-5-3-2-4-6-10/h2-6,11H,7-9,15H2,1H3 |
InChIキー |
WKGISSYHBBZHOE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343404.png)

![N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12343421.png)

![diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate](/img/structure/B12343424.png)



![N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12343458.png)


![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)


